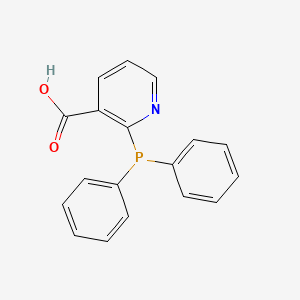
2-(Diphenylphosphanyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)nicotinic acid is an organophosphorus compound that features a nicotinic acid moiety substituted with a diphenylphosphino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphino)nicotinic acid can be synthesized through the reaction of 2-chloronicotinic acid with sodium diphenylphosphide in liquid ammonia, followed by acidification . The reaction proceeds as follows:
Reactants: 2-chloronicotinic acid and sodium diphenylphosphide.
Solvent: Liquid ammonia.
Reaction Conditions: The reaction mixture is stirred at room temperature.
Yield: The product is obtained in a 64% chemical yield.
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)nicotinic acid are not well-documented, the synthesis typically involves scalable reactions similar to those used in laboratory settings. The use of liquid ammonia and sodium diphenylphosphide suggests that industrial production would require careful handling of these reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)nicotinic acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with diamines to form diphosphine ligands.
Substitution Reactions: The phosphino group can participate in substitution reactions, particularly in the formation of coordination complexes.
Common Reagents and Conditions
Condensation with Diamines: The reaction with (1R,2R)-1,2-diaminocyclohexane in tetrahydrofuran (THF) at room temperature in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) yields diphosphines.
Substitution Reactions: Sodium diphenylphosphide is commonly used as a reagent for introducing the diphenylphosphino group.
Major Products
Diphosphine Ligands: The condensation reactions yield diphosphine ligands, which are valuable in catalysis.
Scientific Research Applications
2-(Diphenylphosphino)nicotinic acid has several applications in scientific research:
Catalysis: It is used as a ligand in palladium-catalyzed asymmetric alkylation reactions.
Coordination Chemistry: The compound forms coordination complexes with various metals, which are studied for their catalytic properties.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and structural properties.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)nicotinic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. The diphenylphosphino group can coordinate with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can enhance the catalytic activity of metal complexes in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)benzoic acid: This compound is similar in structure but features a benzoic acid moiety instead of a nicotinic acid moiety.
Uniqueness
2-(Diphenylphosphino)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which can participate in additional hydrogen bonding and coordination interactions compared to its benzoic acid counterpart. This can lead to different reactivity and selectivity in catalytic applications .
Biological Activity
2-(Diphenylphosphanyl)pyridine-3-carboxylic acid (CAS No. 171562-73-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C15H14N2O2P
- Molecular Weight: 286.25 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its role as a ligand in various catalytic processes, particularly in cross-coupling reactions. This property allows it to interact with various biological targets, potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds containing phosphanyl groups exhibit significant anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and survival. For instance, studies have shown that related phosphine derivatives can inhibit tyrosine kinases, which are crucial in cancer progression.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Tyrosine Kinase Inhibitor |
| Related Phosphine Derivative | 7 - 20 | Various Cancer Cell Lines |
Antioxidant Properties
Antioxidant activity is another notable feature of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, which is beneficial for preventing cellular damage associated with various diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted on phosphine derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating promising anticancer potential .
- Antioxidant Evaluation : In vitro assays using DPPH and ABTS methods confirmed the antioxidant capabilities of the compound, showing significant reductions in oxidative stress markers in treated cells compared to controls .
- Catalytic Applications : The compound has been utilized as a ligand in palladium-catalyzed reactions, enhancing reaction yields and selectivity in synthetic applications .
Properties
CAS No. |
171562-73-5 |
|---|---|
Molecular Formula |
C18H14NO2P |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-diphenylphosphanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H14NO2P/c20-18(21)16-12-7-13-19-17(16)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,20,21) |
InChI Key |
LLTUITGVVKHIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















